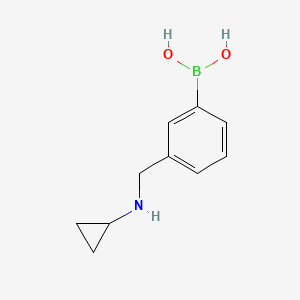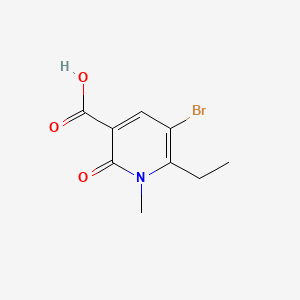
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxo derivatives with increased oxidation states.
Reduction Reactions: Products include alcohol derivatives with reduced carbonyl groups.
Scientific Research Applications
5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group, which may affect its binding affinity and specificity.
5-Bromo-6-methyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic properties.
Uniqueness
The presence of both the bromine atom and the ethyl group in 5-Bromo-6-ethyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical and biological properties. This combination of functional groups enhances its reactivity and potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-6-ethyl-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-3-7-6(10)4-5(9(13)14)8(12)11(7)2/h4H,3H2,1-2H3,(H,13,14) |
InChI Key |
IHOBKSDYJIWRRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


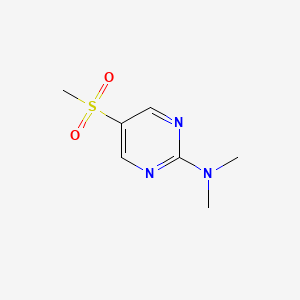
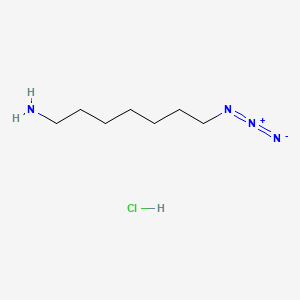
![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)

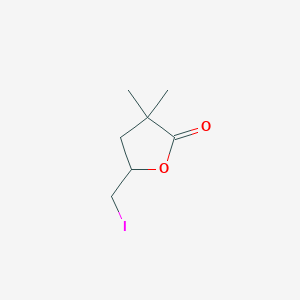
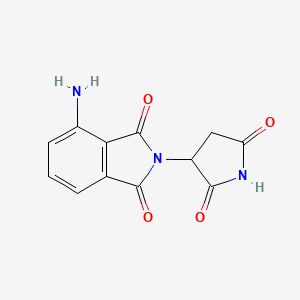
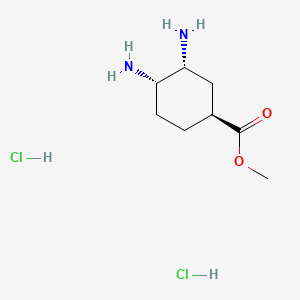
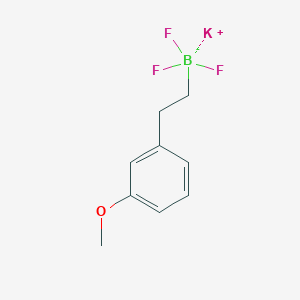
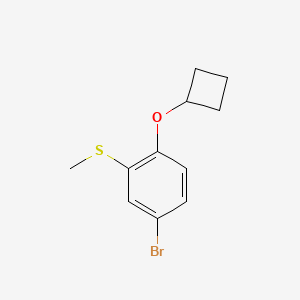
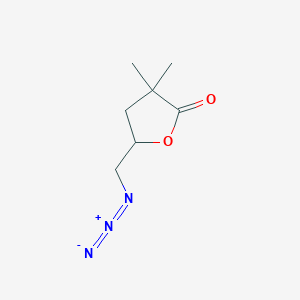
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)
